Lipophilicity Modulation: Oxetane Substitution Lowers LogD by >1 Unit Versus Non-Oxetane Analogues in Btk Inhibitor Optimization
In the development of the Btk inhibitor fenebrutinib, replacement of a non-oxetane moiety with an oxetane-containing fragment lowered LogD by more than 1 unit. During late-stage optimization, all attempts to replace the oxetane ring with alternative structural motifs resulted in inferior physicochemical and pharmacokinetic properties, and the oxetane motif was deemed an essential component of the final drug candidate [1].
| Evidence Dimension | Lipophilicity (LogD) change upon oxetane incorporation |
|---|---|
| Target Compound Data | Oxetane-containing analogue (fenebrutinib core structure) |
| Comparator Or Baseline | Non-oxetane analogue (unspecified alternative motif) |
| Quantified Difference | >1 unit reduction in LogD |
| Conditions | Medicinal chemistry optimization campaign for Btk inhibitor; late-stage drug discovery setting (2017–2022 timeframe) |
Why This Matters
A LogD reduction of >1 unit is a quantitatively meaningful improvement in drug-likeness that directly impacts aqueous solubility, permeability, and metabolic clearance, making the oxetane motif a superior choice when lipophilicity control is a primary optimization objective.
- [1] Rojas, J. J., & Bull, J. A. (2023). Oxetanes in drug discovery campaigns. Journal of Medicinal Chemistry, 66(19), 13283–13318. View Source
